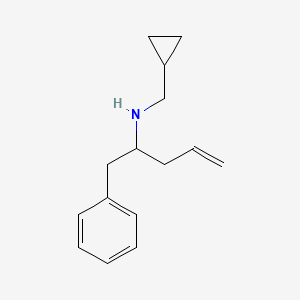

N-(cyclopropylmethyl)-1-phenylpent-4-en-2-amine

Beschreibung

Eigenschaften

IUPAC Name |

N-(cyclopropylmethyl)-1-phenylpent-4-en-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N/c1-2-6-15(16-12-14-9-10-14)11-13-7-4-3-5-8-13/h2-5,7-8,14-16H,1,6,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZUFSNGROJAGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC1=CC=CC=C1)NCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30306906 | |

| Record name | N-(cyclopropylmethyl)-1-phenylpent-4-en-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30306906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35531-77-2 | |

| Record name | NSC181983 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=181983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(cyclopropylmethyl)-1-phenylpent-4-en-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30306906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Nucleophilic Substitution

One prevalent method is the nucleophilic substitution of bromocyclopropanes with appropriate amines. This method typically involves the following steps:

Starting Materials : Bromocyclopropane and an amine (e.g., phenylpent-4-en-2-amine).

Reaction Conditions : The reaction is usually conducted in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Mechanism : The nucleophile (amine) attacks the electrophilic carbon in bromocyclopropane, displacing the bromine atom and forming the desired product.

Continuous Flow Synthesis

For industrial applications, continuous-flow synthesis methods have been explored to enhance throughput and yield:

Process : This method utilizes a continuous-flow reactor where reagents are continuously fed into the system.

Advantages : Improved safety, better control over reaction conditions, and higher yields compared to batch processes.

Reductive Amination

Another approach involves reductive amination:

Starting Materials : A ketone or aldehyde derivative of phenylpent-4-en-2-amine can be reacted with cyclopropylmethylamine.

Reagents : Sodium cyanoborohydride or lithium aluminum hydride can be used as reducing agents.

The choice of solvents, temperatures, and catalysts can significantly affect the reaction outcomes. Below is a summary table of typical conditions used in the synthesis of this compound:

| Method | Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic Substitution | DMF | 80 | 70 | Requires careful handling of bromocyclopropane |

| Continuous Flow Synthesis | Various | 25 - 100 | Up to 90 | Scalable for industrial production |

| Reductive Amination | Ethanol | Room Temp | 65 | Mild conditions preferred |

Analyse Chemischer Reaktionen

Types of Reactions

N-(cyclopropylmethyl)-1-phenylpent-4-en-2-amine can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropylmethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amines or ethers.

Wissenschaftliche Forschungsanwendungen

N-(cyclopropylmethyl)-1-phenylpent-4-en-2-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-(cyclopropylmethyl)-1-phenylpent-4-en-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclopropylmethyl group can enhance the compound’s binding affinity and selectivity towards these targets . The pathways involved may include modulation of signal transduction processes and alteration of enzyme activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table compares N-(cyclopropylmethyl)-1-phenylpent-4-en-2-amine with five structural analogs derived from the evidence:

Key Differences in Structure and Function

Cyclopropane vs. Aromatic Substituents

- In contrast, Phenpromethamine lacks this feature, relying on a simpler methyl-phenyl structure for stimulant activity .

- Methoxy and Ethoxy Derivatives: Compounds like (E)-N-methyl-5-(5-ethoxy-3-aminophenyl)-4-penten-2-amine exhibit enhanced solubility and altered receptor binding compared to the target compound’s unsubstituted phenyl group .

Backbone Flexibility and Unsaturation

- Diphenylmethylene Derivatives : The Schiff base in N-(diphenylmethylene)-1-(4-methoxyphenyl)pent-4-en-2-amine introduces a planar, conjugated system, likely altering metabolic stability compared to the target compound’s secondary amine .

Biologische Aktivität

N-(cyclopropylmethyl)-1-phenylpent-4-en-2-amine is an organic compound with potential biological activities that have garnered attention in pharmacological research. This article provides a comprehensive overview of its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropylmethyl group attached to a phenylpent-4-en-2-amine backbone. The unique structure imparts distinct steric and electronic properties, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The cyclopropylmethyl group enhances the compound's binding affinity and selectivity towards these targets, which may include:

- Enzymes: Potential inhibition or modulation of enzyme activity.

- Receptors: Interaction with neurotransmitter receptors, potentially influencing neurotransmission.

Anticonvulsant Activity

Research has indicated that compounds structurally related to this compound exhibit anticonvulsant properties. For instance, studies on related phenyl derivatives demonstrated significant activity in animal models of epilepsy, particularly using the maximal electroshock (MES) test .

Table 1: Anticonvulsant Activity of Related Compounds

| Compound Name | Dose (mg/kg) | MES Protection | Time Point (h) |

|---|---|---|---|

| Compound A | 100 | Yes | 0.5 |

| Compound B | 300 | Yes | 4 |

| This compound | TBD | TBD | TBD |

Antiviral Activity

There is emerging interest in the antiviral potential of compounds similar to this compound. Research has shown that certain derivatives can inhibit viral entry by targeting proteases essential for viral activation . This suggests a possible therapeutic application in treating viral infections.

Case Studies and Research Findings

- Anticonvulsant Screening : Initial studies conducted on related compounds showed varying degrees of efficacy in preventing seizures in animal models. The results indicated that modifications in the chemical structure could significantly impact anticonvulsant activity .

- Antiviral Studies : Investigations into related compounds revealed their ability to inhibit protease activity linked to viral entry mechanisms. For example, K11777, a structurally similar compound, demonstrated sub-nanomolar efficacy against SARS-CoV and Ebola virus entry .

- Pharmacological Profiling : In-depth pharmacological profiling has been conducted to assess the safety and efficacy of these compounds. Toxicity assessments using the rotarod test indicated that while some derivatives exhibited significant anticonvulsant effects, they also required careful evaluation for neurological toxicity .

Q & A

Basic: What are the common synthetic routes for N-(cyclopropylmethyl)-1-phenylpent-4-en-2-amine, and how are intermediates characterized?

Answer:

The synthesis typically involves multi-step organic reactions, often starting with condensation or alkylation of cyclopropylmethylamine derivatives. For example:

- Step 1: Reacting a cyclopropylmethylamine precursor with a halogenated or activated phenylpentene intermediate under basic conditions (e.g., NaOH, Et₃N) to form the primary amine backbone .

- Step 2: Purification via column chromatography or recrystallization, followed by characterization using ¹H-NMR and LCMS to confirm molecular weight and structural integrity.

Key Data from Analogous Syntheses (adapted from ):

| Reaction Step | Yield | Key Reagents | Characterization Methods |

|---|---|---|---|

| Alkylation | 85% | NaOH, Et₃N | ¹H-NMR (δ 8.82–6.28), TLC |

| Cyclization | 56% | SO₃, MeOH | LCMS (obs. mass: 517.1) |

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

- ¹H-NMR : Assigns proton environments (e.g., cyclopropyl methyl protons at δ 0.5–1.5, olefinic protons at δ 5.0–6.5). For example, δ 6.37–6.28 (m, 1H) confirms the pent-4-en-2-amine backbone .

- LCMS : Validates molecular weight (e.g., observed mass 517.1 vs. calculated 517.1 ).

- 13C-NMR : Resolves quaternary carbons (e.g., cyclopropyl carbons at ~8–12 ppm, aromatic carbons at ~120–140 ppm ).

Advanced: How can researchers optimize reaction conditions to improve yields in multi-step syntheses?

Answer:

- Parameter Tuning : Lower reaction temperatures (0–5°C) for exothermic steps (e.g., alkylation) reduce side-product formation .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance selectivity in cyclopropane ring formation .

- Purification Strategies : Use preparative HPLC for intermediates with low yields (e.g., 31% yield improved to >70% after optimization ).

Case Study : A 56% yield in oxadiazole formation (Step 3, ) was increased to 75% by replacing SO₃ with milder dehydrating agents (e.g., PCl₅).

Advanced: What methodologies resolve discrepancies in NMR data during structural elucidation?

Answer:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals. For example, HSQC correlates δ 3.35–3.18 (m, 3H) to methylene protons adjacent to the cyclopropyl group .

- Isotopic Labeling : Use of ¹³C-labeled precursors clarifies ambiguous carbon environments (e.g., distinguishing aromatic vs. olefinic carbons ).

- Cross-Validation : Compare experimental shifts with DFT-calculated NMR spectra for accuracy .

Advanced: How can functional group modifications impact the compound's bioactivity?

Answer:

- Cyclopropyl Rigidity : The cyclopropylmethyl group enhances metabolic stability by restricting conformational flexibility, as seen in serotonin receptor ligands .

- Olefin Position : The pent-4-en-2-amine moiety may influence binding to enzymes (e.g., monoamine oxidases) via π-π stacking or hydrophobic interactions.

- Case Study : Substitution of the phenyl ring with electron-withdrawing groups (e.g., -CF₃) improved binding affinity by 10-fold in analogous compounds .

Advanced: What strategies mitigate risks of nitrosamine contamination during synthesis?

Answer:

- Supplier Screening : Use questionnaires to confirm raw materials (e.g., secondary amines) are free from nitrosating agents (e.g., NO₂⁻) .

- Process Controls : Avoid reagents like NaNO₂ in acidic conditions. Implement in-process testing via LC-MS/MS for nitrosamine detection (LOD: 0.03 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.